molecular formula C18H19ClN2O2 B5713099 N-(tert-butyl)-2-[(4-chlorobenzoyl)amino]benzamide

N-(tert-butyl)-2-[(4-chlorobenzoyl)amino]benzamide

Cat. No. B5713099
M. Wt: 330.8 g/mol
InChI Key: AQNOTRVKVOGVPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butyl)-2-[(4-chlorobenzoyl)amino]benzamide, also known as Boc-4-Cl-BBA, is a small molecule that has gained significant attention in scientific research for its potential applications in drug discovery and development. This compound belongs to the family of benzamides and is synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of N-(tert-butyl)-2-[(4-chlorobenzoyl)amino]benzamide involves its ability to bind to specific enzymes and proteins and inhibit their activity. For example, it has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. By inhibiting HDAC activity, N-(tert-butyl)-2-[(4-chlorobenzoyl)amino]benzamide can alter the expression of genes involved in disease progression, leading to potential therapeutic benefits.
Biochemical and Physiological Effects
N-(tert-butyl)-2-[(4-chlorobenzoyl)amino]benzamide has been shown to have several biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the formation of beta-amyloid plaques in Alzheimer's disease, and reduce oxidative stress in Parkinson's disease. These effects are thought to be due to the compound's ability to modulate specific enzymes and proteins involved in disease progression.

Advantages and Limitations for Lab Experiments

One advantage of using N-(tert-butyl)-2-[(4-chlorobenzoyl)amino]benzamide in lab experiments is its ability to selectively inhibit specific enzymes and proteins, making it a valuable tool for studying their function and role in disease progression. However, one limitation is that the compound may have off-target effects, leading to potential complications in experimental design and interpretation.

Future Directions

There are several future directions for research involving N-(tert-butyl)-2-[(4-chlorobenzoyl)amino]benzamide. One potential area of study is the development of novel therapeutic agents based on the compound's structure and mechanism of action. Another area of study is the identification of additional enzymes and proteins that are targeted by N-(tert-butyl)-2-[(4-chlorobenzoyl)amino]benzamide, leading to a better understanding of its mode of action. Finally, research could focus on the optimization of the compound's pharmacokinetic properties, such as its bioavailability and half-life, to improve its efficacy as a therapeutic agent.

Synthesis Methods

The synthesis of N-(tert-butyl)-2-[(4-chlorobenzoyl)amino]benzamide involves several steps, starting from the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This intermediate is then reacted with 2-aminobenzonitrile in the presence of a base to form N-(4-chlorobenzoyl)-2-aminobenzonitrile. The final step involves the reaction of N-(4-chlorobenzoyl)-2-aminobenzonitrile with tert-butyl isocyanide in the presence of a catalyst to form N-(tert-butyl)-2-[(4-chlorobenzoyl)amino]benzamide.

Scientific Research Applications

N-(tert-butyl)-2-[(4-chlorobenzoyl)amino]benzamide has been extensively studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to inhibit the activity of several enzymes and proteins that are involved in disease progression, making it a promising candidate for drug development.

properties

IUPAC Name

N-tert-butyl-2-[(4-chlorobenzoyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O2/c1-18(2,3)21-17(23)14-6-4-5-7-15(14)20-16(22)12-8-10-13(19)11-9-12/h4-11H,1-3H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQNOTRVKVOGVPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-tert-butyl-2-{[(4-chlorophenyl)carbonyl]amino}benzamide

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